6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole
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Overview
Description
6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a pyrrolidine ring, an imidazole ring, and various alkyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Construction of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole core.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Addition of Alkyl and Sulfonyl Groups: The alkyl and sulfonyl groups can be introduced through alkylation and sulfonylation reactions, respectively, using suitable alkyl halides and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and sulfonyl groups, leading to the formation of corresponding alcohols, ketones, or sulfoxides.
Reduction: Reduction reactions can target the imidazole and benzimidazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyrrolidine ring or electrophilic substitution at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions include alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Alcohols, ketones, sulfoxides.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole and imidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole and imidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the pyrrolidine ring and the sulfonyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Imidazole Derivatives: Compounds like metronidazole and ketoconazole, which have antimicrobial and antifungal properties.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have various biological activities.
Uniqueness
The uniqueness of 6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole lies in its combination of structural features from benzimidazole, imidazole, and pyrrolidine rings, along with the presence of alkyl and sulfonyl groups. This unique combination may impart specific biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
6-methyl-2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-14(2)12-26-16(11-22-21(26)29(4,27)28)13-25-9-5-6-19(25)20-23-17-8-7-15(3)10-18(17)24-20/h7-8,10-11,14,19H,5-6,9,12-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWDETXZZIJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3CC4=CN=C(N4CC(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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